molecular formula C18H21N3O2 B2806239 (2E)-N-methyl-4-[(2,6,8-trimethylquinolin-4-yl)formamido]but-2-enamide CAS No. 2097940-67-3

(2E)-N-methyl-4-[(2,6,8-trimethylquinolin-4-yl)formamido]but-2-enamide

Cat. No.: B2806239
CAS No.: 2097940-67-3
M. Wt: 311.385
InChI Key: NBTLYOGKUUUMPX-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-N-methyl-4-[(2,6,8-trimethylquinolin-4-yl)formamido]but-2-enamide is a useful research compound. Its molecular formula is C18H21N3O2 and its molecular weight is 311.385. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of (2E)-N-methyl-4-[(2,6,8-trimethylquinolin-4-yl)formamido]but-2-enamide is currently unknown

Mode of Action

Without specific information on the compound’s target, it’s challenging to detail its mode of action. Based on its structural similarity to other quinazolinamines , it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects would depend on the compound’s specific targets and mode of action.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors such as pH, temperature, presence of other molecules, and cellular location. Without specific information on the compound’s targets and mode of action, it’s challenging to discuss these influences in detail .

Properties

IUPAC Name

2,6,8-trimethyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-11-8-12(2)17-14(9-11)15(10-13(3)21-17)18(23)20-7-5-6-16(22)19-4/h5-6,8-10H,7H2,1-4H3,(H,19,22)(H,20,23)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTLYOGKUUUMPX-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C)C(=O)NCC=CC(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C)C(=O)NC/C=C/C(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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